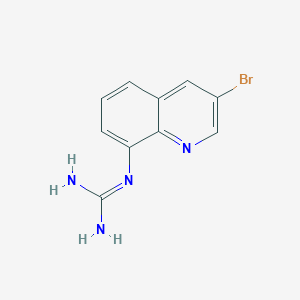
1-(3-Bromo-8-quinolyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-8-quinolyl)guanidine is a compound that features a guanidine group attached to a quinoline ring system, which is further substituted with a bromine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-8-quinolyl)guanidine typically involves the reaction of 3-bromoquinoline with guanidine derivatives. One common method is the nucleophilic substitution reaction where 3-bromoquinoline reacts with guanidine under basic conditions to form the desired product. The reaction can be carried out in solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can be employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-8-quinolyl)guanidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 3-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in solvents like DMF or ethanol.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Scientific Research Applications
1-(3-Bromo-8-quinolyl)guanidine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system or exhibiting antimicrobial activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Material Science: The compound can be used in the design and synthesis of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-8-quinolyl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, while the quinoline ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-8-quinolyl)guanidine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Fluoro-8-quinolyl)guanidine: Similar structure but with a fluorine atom instead of bromine.
1-(3-Iodo-8-quinolyl)guanidine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
1-(3-Bromo-8-quinolyl)guanidine is unique due to the presence of the bromine atom, which can influence the compound’s reactivity, electronic properties, and biological activity. The bromine atom can participate in halogen bonding and can be selectively substituted in further synthetic transformations, providing a versatile platform for the development of new compounds with desired properties.
Properties
Molecular Formula |
C10H9BrN4 |
|---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
2-(3-bromoquinolin-8-yl)guanidine |
InChI |
InChI=1S/C10H9BrN4/c11-7-4-6-2-1-3-8(15-10(12)13)9(6)14-5-7/h1-5H,(H4,12,13,15) |
InChI Key |
LRBYGKFSIONXRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)N=C(N)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


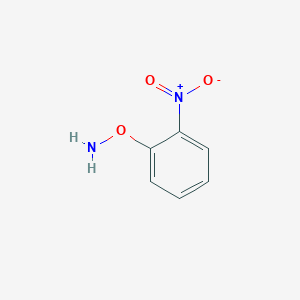
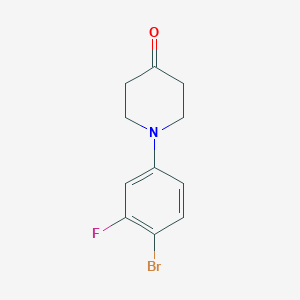
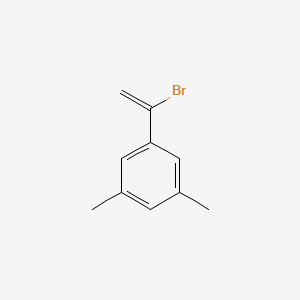
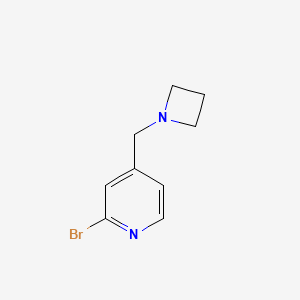

![5-[4-(tert-Butyl)benzyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13698592.png)
![N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine](/img/structure/B13698593.png)
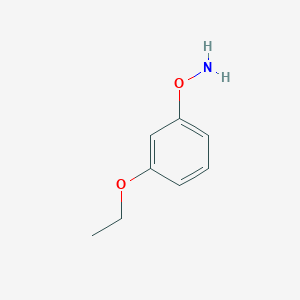
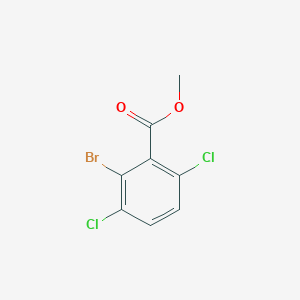
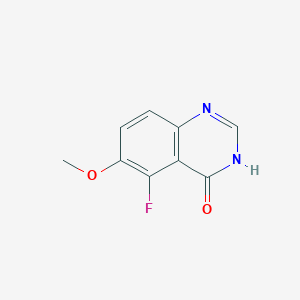
![6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13698620.png)
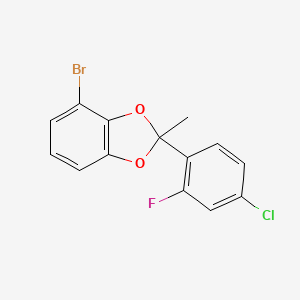
![2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13698632.png)
![Methyl 6-Oxo-6H-[1,3]dioxolo[4,5-g]chromene-7-carboxylate](/img/structure/B13698641.png)
